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Compound of Interest

Compound Name:
3,3,5,5-Tetramethylmorpholine

hydrochloride

CAS No.: 2171815-45-3

Cat. No.: B3381106

Get Quote

Executive Summary
Target Compound: 3,3,5,5-Tetramethylmorpholine Hydrochloride (CAS: 5977-65-1 for

free base analog ref; specific salt forms vary).

Primary Application: Used as a sterically hindered amine building block, pH buffer, and

radical trap precursor.

Key Spectral Feature: The substitution of four methyl groups at the 3 and 5 positions

eliminates vicinal coupling for the ring methylene protons, collapsing the complex multiplets

seen in Morpholine into distinct singlets.

Diagnostic Advantage: TMM·HCl offers superior spectral resolution for quantification in

complex mixtures due to its simplified signal pattern.

Structural Logic & Experimental Design
2.1 Structural Comparison
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The drastic difference in the NMR spectra arises from the local symmetry and proton

environments.

Feature Morpholine HCl
3,3,5,5-
Tetramethylmorpholine
HCl

Core Structure Unsubstituted heterocycle
Tetra-methylated at C3/C5

(adjacent to N)

Proton Neighbors

Vicinal coupling (

) between N-CH

and O-CH

No vicinal protons for O-CH

(blocked by quaternary C)

Conformation
Rapid chair flipping (averaging

axial/equatorial)

Biased/Locked chair due to

1,3-diaxial methyl steric bulk

Symmetry (effective) (high symmetry)

2.2 Experimental Protocol: Sample Preparation
To ensure reproducibility and correct signal assignment, follow this self-validating protocol.

Solvent Selection:

Method A (Deuterium Oxide, D

O):Recommended for purity assay.

Effect: Instantly exchanges the acidic NH

protons (H/D exchange).

Result: The NH signal disappears, simplifying the baseline and preventing overlap with

aromatic impurities.

Method B (DMSO-d
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):Recommended for salt verification.

Effect: Retains the acidic NH

protons.

Result: Shows a broad downfield signal (~9.0–10.0 ppm), confirming the hydrochloride salt

formation.

Step-by-Step Workflow:

Weighing: Dissolve 10–15 mg of TMM·HCl in 0.6 mL of solvent.

Equilibration: Allow the solution to stand for 5 minutes. (Note: In D

O, ensure complete H/D exchange of the ammonium protons).

Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay

1.0 s, 16 scans).

Referencing:

D

O: Set HDO residual peak to 4.79 ppm.

DMSO-d

: Set residual solvent pentet to 2.50 ppm.

Spectral Analysis: The "Fingerprint" Comparison
This section contrasts the spectral output of TMM·HCl against the industry-standard Morpholine

HCl.

3.1 Morpholine Hydrochloride (The "Complex" Standard)
The spectrum of the unsubstituted parent is defined by spin-spin coupling.

3.0 – 3.2 ppm: Multiplet (apparent triplet) corresponding to N-CH
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.

3.8 – 4.0 ppm: Multiplet (apparent triplet) corresponding to O-CH

.

Analysis: The signals are split due to the

coupling between the C2 and C3 protons. This creates broad multiplets that can obscure
impurities.

3.2 3,3,5,5-Tetramethylmorpholine HCl (The "Simplified" Alternative)
The spectrum of TMM·HCl is defined by singularity and isolation.

Table 1: 1H NMR Peak Assignment (in D

O)
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Justification

1.35 – 1.45 Singlet (s) 12H

Four equivalent

methyl groups on

quaternary

carbons (C3/C5).

3.60 – 3.70 Singlet (s) 4H

Methylene

protons at

C2/C6. Crucial:

They appear as

a singlet

because the

adjacent carbons

(C3/C5) are

quaternary (no

neighbors to split

the signal).

4.79 Singlet -- HDO

Residual solvent

peak

(Reference).

Note: In DMSO-d

, an additional broad signal appears at >9.0 ppm for the

protons.

3.3 Mechanistic Insight: Why a Singlet?
In TMM, the methylene protons (

) are attached to C2. The adjacent carbon C3 has zero protons (it is fully substituted with
methyls).

Coupling Rule: Splitting occurs only with vicinal (3-bond) neighbors.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3381106?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Result: Since

neighbors, the multiplicity is

(Singlet).

Advanced Note: While the ring is sterically locked, making axial and equatorial protons

diastereotopic (theoretically an AB quartet), the high symmetry and similar electronic

environment often result in a singlet or a tightly coupled AB system that appears as a singlet

at standard field strengths (300-400 MHz).

Visualization of Analysis Logic
The following diagram illustrates the decision pathway for characterizing TMM·HCl versus

Morpholine.[1][2]
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Unknown Morpholine Salt Sample

Dissolve in D2O

Check NH Signal

NH exchanges (disappears)

Analyze 3.0 - 4.0 ppm Region

Signal Multiplicity?

Multiplets (Triplets)
(Vicinal Coupling Present)

Splitting

Sharp Singlet
(No Vicinal Coupling)

Singlet

ID: Morpholine HCl Check 1.0 - 1.5 ppm
(Strong Singlet 12H)

ID: 3,3,5,5-Tetramethylmorpholine HCl

Click to download full resolution via product page

Caption: Decision tree for distinguishing TMM·HCl from Morpholine HCl based on signal

multiplicity.
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Comparative Performance Review

Metric Morpholine HCl
3,3,5,5-
Tetramethylmorpho
line HCl

Verdict

Spectral Complexity

High: Overlapping

multiplets make

integration difficult in

mixtures.

Low: Discrete singlets

allow precise

integration.

TMM Wins for

quantitative analysis.

Impurity Detection

Moderate: Small

impurity peaks can

hide under the ring

multiplets.

High: The clean

baseline reveals even

trace impurities.

TMM Wins for purity

assays.

Structural Rigidity

Flexible: Ring

inversion averages

signals.

Rigid: Steric bulk

locks conformation,

useful for

stereochemical

studies.

TMM Wins for

conformational

design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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